Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate
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Overview
Description
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of a cyano group, a methoxy group, and a cyclohexene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxycyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is typically carried out in anhydrous ethanol or tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
4-Methoxycyclohexanone: A precursor in the synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate.
Methyl 2-cyano-3-methoxyacrylate: Another cyano-containing ester with similar reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a cyano group and a methoxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate, with the CAS number 2102409-82-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C12H17N O4
Molecular Weight: 239.27 g/mol
CAS Number: 2102409-82-3
The biological activity of this compound is primarily attributed to its structural features, which may interact with various biological targets. The presence of the cyano group and methoxy substituents suggests potential interactions with enzyme systems and receptor sites.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a modulator for certain receptors, influencing physiological responses.
- Antioxidant Activity: The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity may be linked to its ability to modulate inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study | Findings |
---|---|
Study 1 | Investigated the anticancer effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation. |
Study 2 | Explored anti-inflammatory properties in a mouse model of arthritis, showing reduced swelling and pain sensitivity. |
Study 3 | Assessed antioxidant activity using DPPH assay, indicating a notable reduction in free radical formation. |
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-4-methoxycyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)8-17-11-5-4-10(15-2)6-9(11)7-13/h10H,3-6,8H2,1-2H3 |
InChI Key |
BSUBWSGHGONBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CC(CC1)OC)C#N |
Origin of Product |
United States |
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